molecular formula C9H17N3 B13810835 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine CAS No. 779979-10-1

2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine

Cat. No.: B13810835
CAS No.: 779979-10-1
M. Wt: 167.25 g/mol
InChI Key: KMDLDHUROHNPJS-UHFFFAOYSA-N
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Description

2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a butyl group attached to the nitrogen at the 1-position of the imidazole ring and an ethanamine group at the 4-position. Imidazole derivatives are known for their wide range of biological and chemical applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the carbon atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways . The butyl and ethanamine groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine is unique due to the presence of both the butyl and ethanamine groups, which can enhance its biological activity and specificity. The combination of these groups with the imidazole ring provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

CAS No.

779979-10-1

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(1-butylimidazol-4-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-2-3-6-12-7-9(4-5-10)11-8-12/h7-8H,2-6,10H2,1H3

InChI Key

KMDLDHUROHNPJS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)CCN

Origin of Product

United States

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